2-(Thiomorpholin-4-ylmethyl)aniline
Overview
Description
2-(Thiomorpholin-4-ylmethyl)aniline is an organic compound with the molecular formula C11H16N2S and a molecular weight of 208.32 g/mol It features a thiomorpholine ring attached to a benzene ring through a methylene bridge, with an aniline group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiomorpholin-4-ylmethyl)aniline typically involves the reaction of thiomorpholine with an appropriate benzyl halide under basic conditions. One common method includes the following steps:
Formation of the Intermediate: Thiomorpholine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form the intermediate benzylthiomorpholine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Thiomorpholin-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
2-(Thiomorpholin-4-ylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Thiomorpholin-4-ylmethyl)aniline involves its interaction with specific molecular targets. The thiomorpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The aniline group can participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-4-ylmethyl)aniline: Similar structure but with an oxygen atom instead of sulfur.
2-(Piperidin-4-ylmethyl)aniline: Similar structure but with a piperidine ring instead of thiomorpholine.
2-(Pyrrolidin-4-ylmethyl)aniline: Similar structure but with a pyrrolidine ring instead of thiomorpholine.
Uniqueness
2-(Thiomorpholin-4-ylmethyl)aniline is unique due to the presence of the sulfur atom in the thiomorpholine ring, which can impart different chemical and biological properties compared to its oxygen or nitrogen analogs
Properties
IUPAC Name |
2-(thiomorpholin-4-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEZFXZNLSFHHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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